molecular formula C9H10OS B11761004 4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde

4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde

Cat. No.: B11761004
M. Wt: 166.24 g/mol
InChI Key: LTHFZVABETVKPW-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde is a heterocyclic compound with the molecular formula C9H10OS. It is a derivative of thiophene, which is a five-membered aromatic ring containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydrobenzo[b]thiophene-1-carbaldehyde
  • 4,5,6,7-Tetrahydrobenzo[c]thiophene-2-carbaldehyde
  • 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid

Uniqueness

4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cancer metabolism sets it apart from other similar compounds .

Properties

IUPAC Name

4,5,6,7-tetrahydro-2-benzothiophene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-5-9-8-4-2-1-3-7(8)6-11-9/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHFZVABETVKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(SC=C2C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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